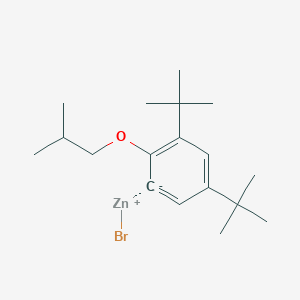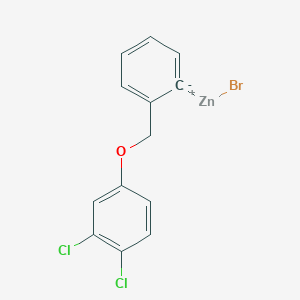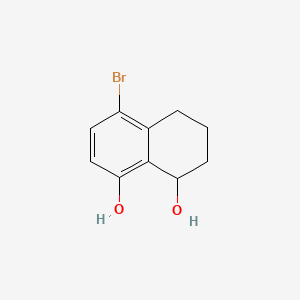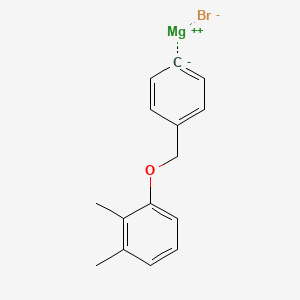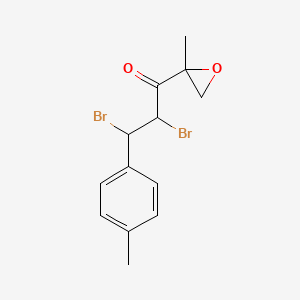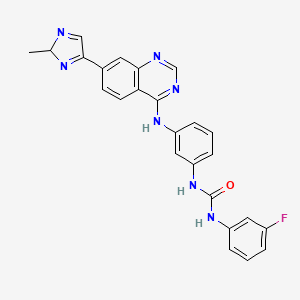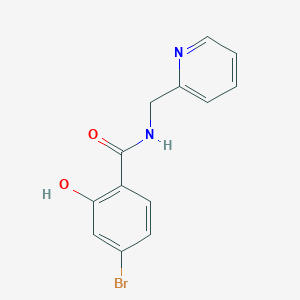
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a hydroxyl group at the second position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Hydroxylation: The hydroxyl group at the second position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Amidation: The final step involves the formation of the amide bond between the benzamide derivative and pyridin-2-ylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Substitution: Formation of 4-azido-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Applications De Recherche Scientifique
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the bromine atom at the fourth position.
4-Bromo-N-(pyridin-2-ylmethyl)benzamide: Lacks the hydroxyl group at the second position.
4-Bromo-2-hydroxy-N-(pyridin-3-ylmethyl)benzamide: The pyridinyl group is attached at the third position instead of the second position.
Uniqueness
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-4-5-11(12(17)7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
Clé InChI |
XIYBREOCDJTZFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
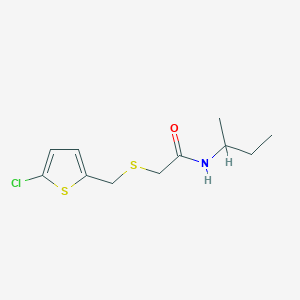
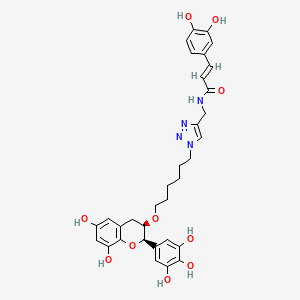
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
